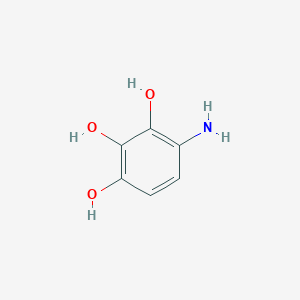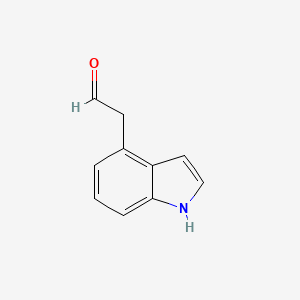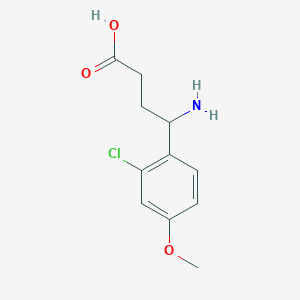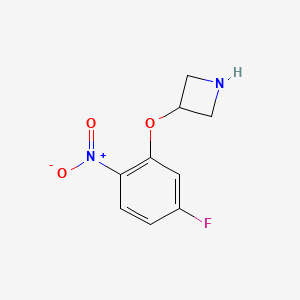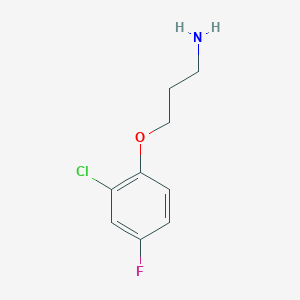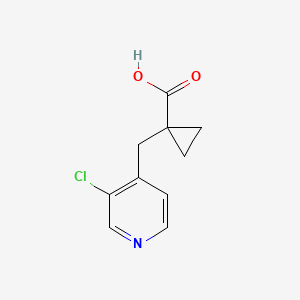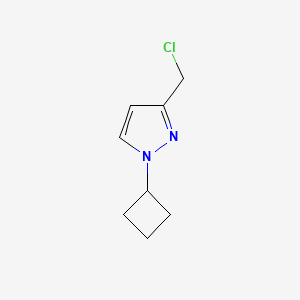
3-(Chloromethyl)-1-cyclobutyl-1h-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-1-cyclobutyl-1h-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group attached to the third carbon of the pyrazole ring and a cyclobutyl group attached to the first carbon.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-cyclobutyl-1h-pyrazole typically involves the reaction of cyclobutyl hydrazine with a chloromethyl ketone. The reaction is carried out under acidic conditions to facilitate the formation of the pyrazole ring. The general reaction scheme is as follows:
- The reaction mixture is heated to promote cyclization, resulting in the formation of this compound.
Cyclobutyl hydrazine: reacts with in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
3-(Chloromethyl)-1-cyclobutyl-1h-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of pyrazole derivatives with reduced functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation: Products include pyrazole derivatives with oxidized functional groups.
Reduction: Products include pyrazole derivatives with reduced functional groups.
科学研究应用
3-(Chloromethyl)-1-cyclobutyl-1h-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-(Chloromethyl)-1-cyclobutyl-1h-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The cyclobutyl group may contribute to the compound’s overall stability and binding affinity to its targets.
相似化合物的比较
Similar Compounds
- 3-(Chloromethyl)-1-cyclopropyl-1h-pyrazole
- 3-(Chloromethyl)-1-cyclopentyl-1h-pyrazole
- 3-(Chloromethyl)-1-cyclohexyl-1h-pyrazole
Uniqueness
3-(Chloromethyl)-1-cyclobutyl-1h-pyrazole is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC 名称 |
3-(chloromethyl)-1-cyclobutylpyrazole |
InChI |
InChI=1S/C8H11ClN2/c9-6-7-4-5-11(10-7)8-2-1-3-8/h4-5,8H,1-3,6H2 |
InChI 键 |
DXCCSQIRJYHNHS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)N2C=CC(=N2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






